molecular formula C15H12BrFO3 B8167894 (4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester

(4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester

Cat. No.: B8167894
M. Wt: 339.16 g/mol
InChI Key: DIBHGCCSIBZNHV-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester is an organic compound that features a benzyl ester functional group attached to a (4-bromo-3-fluoro-phenoxy)-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester typically involves the esterification of (4-Bromo-3-fluoro-phenoxy)-acetic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-phenoxy)-acetic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby modulating biochemical processes within the cell .

Comparison with Similar Compounds

    (4-Bromo-3-fluorophenylboronic acid): This compound shares a similar aromatic structure but differs in its functional groups.

    (4-Bromo-3-fluoro-phenoxy)-acetic acid: The parent acid of the ester, which lacks the benzyl ester group.

Uniqueness: The presence of both bromine and fluorine atoms on the aromatic ring also enhances its utility in various synthetic and research contexts .

Properties

IUPAC Name

benzyl 2-(4-bromo-3-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c16-13-7-6-12(8-14(13)17)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBHGCCSIBZNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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